molecular formula C6H2Br2Cl2 B1594064 1,4-Dibromo-2,5-dichlorobenzene CAS No. 4571-24-8

1,4-Dibromo-2,5-dichlorobenzene

Cat. No. B1594064
CAS RN: 4571-24-8
M. Wt: 304.79 g/mol
InChI Key: DGJPEYHWCWGMFF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dichlorobenzene, also known as DDB, is a halogenated aromatic compound that has been extensively studied for its potential applications in the synthesis of organic compounds, as well as its potential therapeutic and toxicological effects. It is a colorless, volatile liquid with a characteristic phenolic odor. DDB has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. In addition, it has been studied for its potential therapeutic and toxicological effects, such as its ability to inhibit the growth of certain bacteria and fungi.

Scientific Research Applications

Chromatography and Mass Spectrometry

1,4-Dibromo-2,5-dichlorobenzene is used in Chromatography and Mass Spectrometry applications. It is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .

Synthesis of 2,5-dibromoacetophenone

This compound is used in the synthesis of 2,5-dibromoacetophenone . This is a key intermediate in the production of various pharmaceuticals and other organic compounds.

Production of Triarylamines

Triarylamines are important compounds in the field of organic electronics. 1,4-Dibromo-2,5-dichlorobenzene is used in the synthesis of these compounds .

Production of trans-Stilbenes

Trans-stilbenes are used in the production of dyes and optical brighteners, and also have applications in the field of organic electronics. This compound is used in their synthesis .

Heavy Liquid Solvent

1,4-Dibromo-2,5-dichlorobenzene is widely used as a heavy liquid solvent . These types of solvents are used in various industrial processes, including the separation of minerals.

Motor Oil Additive

This compound is used as a motor oil additive . Additives are used to enhance the performance of motor oils, improving their lubricating properties and increasing the efficiency of engines.

7. Intermediate in the Manufacture of Organic Chemicals 1,4-Dibromo-2,5-dichlorobenzene is used as an intermediate in the manufacture of organic chemicals such as dyes, pharmaceuticals, and flame retardants for polymeric materials .

Suzuki–Miyaura Cross-Coupling Reaction

This compound can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts . This reaction is a powerful tool for forming carbon-carbon bonds, an essential process in organic chemistry.

properties

IUPAC Name

1,4-dibromo-2,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJPEYHWCWGMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282644
Record name 1,4-dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-dichlorobenzene

CAS RN

4571-24-8
Record name 4571-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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